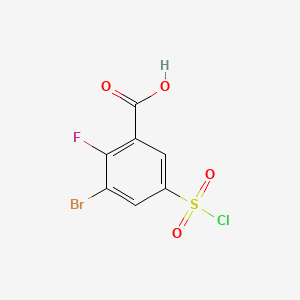

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid

Overview

Description

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H3BrClFO4S It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a chlorosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Fluorination: The substitution of a hydrogen atom with a fluorine atom.

These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be performed using fluorine gas or other fluorinating agents. Chlorosulfonation typically involves the use of chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:

Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

Catalysts: To enhance reaction rates and selectivity.

Purification Steps: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine, fluorine, or chlorosulfonyl groups can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can be used to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or organometallic reagents can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Pharmaceuticals: Potential intermediate in the synthesis of active pharmaceutical ingredients.

Agrochemicals: Used in the development of herbicides, fungicides, and insecticides.

Material Science: Employed in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would depend on the specific target molecule it is used to synthesize. The molecular targets and pathways involved would vary based on the final product and its intended use.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-5-(chlorosulfonyl)benzoic acid

- 3-Chlorosulfonyl-4-fluoro-benzoic acid

- 3,5-Bis(fluorosulfonyl)benzoic acid

Comparison

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid is unique due to the specific combination of bromine, fluorine, and chlorosulfonyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial processes. Compared to similar compounds, it may offer different reactivity and selectivity in chemical reactions, making it a versatile intermediate in various synthetic pathways.

Biological Activity

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid (CAS No. 1242339-96-3) is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The compound features a bromine atom, a fluorine atom, and a chlorosulfonyl group attached to a benzoic acid core. Its molecular formula is C7H4BrClO4S, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The chlorosulfonyl group is particularly significant as it can form sulfonamide linkages that may inhibit target proteins, leading to downstream effects in cellular processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonate have shown potent activity against various bacterial strains, suggesting that this compound may also possess similar antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/L) | Target Bacteria |

|---|---|---|

| Benzene-sulfonate derivative | 6.25 | Enterococcus faecalis |

| Another derivative | 12.5 | Staphylococcus aureus |

| This compound | TBD | TBD |

Anti-inflammatory Activity

In studies involving related compounds, anti-inflammatory effects have been observed through the inhibition of cyclooxygenase (COX) enzymes. For example, a related compound demonstrated significant reductions in inflammatory markers in lipopolysaccharide (LPS)-induced models . It is hypothesized that this compound may similarly modulate inflammatory responses by targeting COX pathways.

Case Study: In Vivo Inflammation Model

In an experimental model using LPS-induced inflammation in rats, administration of a structurally similar compound resulted in:

- Decreased levels of TNF-α : From pg/mL to significantly lower levels (p < 0.001).

- Reduced white blood cell counts : Indicating lower systemic inflammation.

- Improved histopathological outcomes : Less lung injury compared to control groups.

These findings suggest the potential for this compound to serve as an anti-inflammatory agent .

Potential Therapeutic Applications

Given its structural properties and preliminary findings regarding its biological activities, this compound could be explored for various therapeutic applications:

- Antimicrobial Treatments : Targeting bacterial infections.

- Anti-inflammatory Drugs : Alleviating conditions like arthritis or other inflammatory diseases.

- Cancer Therapy : Investigating its role in inhibiting tumor growth through targeted mechanisms.

Properties

IUPAC Name |

3-bromo-5-chlorosulfonyl-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO4S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNZNIDXBOFKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679279 | |

| Record name | 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-96-3 | |

| Record name | 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.